Fmoc-L-beta-homomethionine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

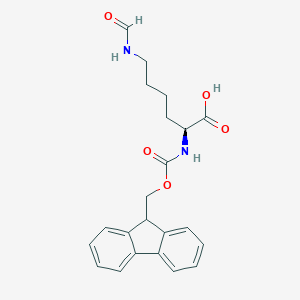

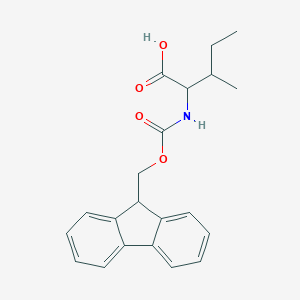

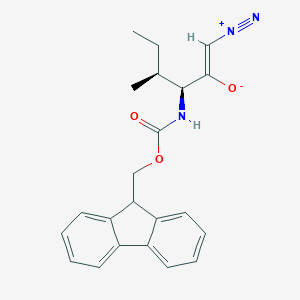

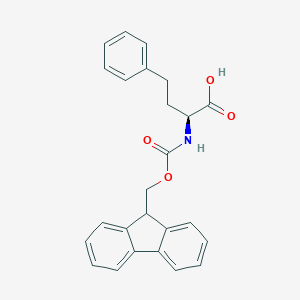

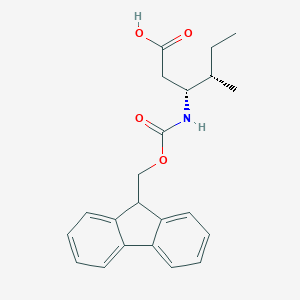

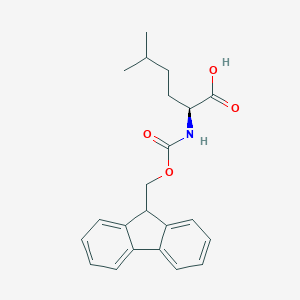

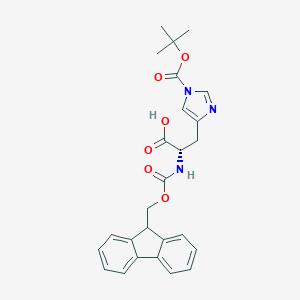

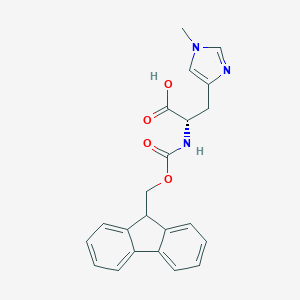

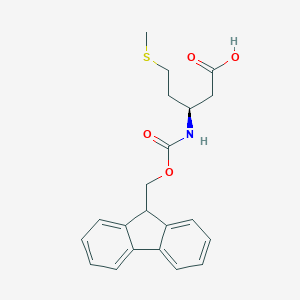

Fmoc-L-beta-homomethionine is a chemical compound with the molecular formula C21H23NO4S and a molecular weight of 385.48 . It appears as a white or yellow-brown solid . It is used in peptide and solid-phase synthesis, serving as a building block for peptide synthesis .

Synthesis Analysis

This compound is used as a building block for peptide synthesis . It is part of the category of unusual amino acids and is used in the creation of β-Homoamino acid and β-homomethionine .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C21H23NO4S . It has a molecular weight of 385.48 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known to be used in peptide and solid-phase synthesis .Physical And Chemical Properties Analysis

This compound is a white or yellow-brown solid . It has a molecular weight of 385.48 and a molecular formula of C21H23NO4S . It has a boiling point of 616.7°C at 760 mmHg . It should be stored at temperatures between 0 - 8 °C .Scientific Research Applications

Peptide Mimetics Synthesis

Fmoc-L-beta-homomethionine is employed in the solid-phase synthesis of peptide mimetics, such as "mixed" aza-beta3-peptides, which are derivatives of biologically active sequences. These peptides utilize Fmoc-protected aza-beta3-amino acids and alpha-amino acids for their construction, allowing for the synthesis of significant quantities of pure peptide mimetics with diverse biological activities. The methodology involves convenient synthesis routes for the required Fmoc-substituted aza-beta3-amino acids, enabling the production of monomers with various functional side chains (Busnel et al., 2005).

Homologation of Amino Acids

The compound also plays a role in the homologation process of urethane-protected alpha-amino acids to beta-amino acids. This process involves the use of Fmoc-/Boc-alpha-amino acid and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyl-uronium hexafluorophosphate (HBTU) for acylation, leading to the synthesis of key intermediates like Fmoc-/Boc-alpha-aminodiazomethanes. This method provides a straightforward, efficient, and stereospecific approach for extending the carbon chain of amino acids, which is crucial in peptide synthesis and the development of peptide-based therapeutics (Vasanthakumar & Babu, 2003).

Glycoconjugates Construction

This compound is instrumental in constructing glycoconjugates on solid supports, utilizing orthogonally protected building blocks like N-Alloc-N'-Boc-N' '-Fmoc-alpha,alpha-bis(aminomethyl)-beta-alanine. This approach facilitates the synthesis of triantennary peptide glycoclusters, mimicking natural multivalent carbohydrate ligands for glycobiological applications. The synthesis strategy involves sequential deprotection and coupling with peracetylated O-(glycopyranosyl)-N-Fmoc-L-serine pentafluorophenyl esters, demonstrating the versatility of this compound in bioconjugate chemistry (Katajisto et al., 2002).

Lantibiotic Biosynthesis Probing

In the study of lantibiotic biosynthesis, this compound contributes to the synthesis of nonproteinogenic amino acids, serving as alternative substrates for lantibiotic synthases. These synthases are responsible for dehydrating serine and threonine residues in peptide substrates and catalyzing intramolecular Michael-type additions of cysteines to dehydroamino acids. The synthesized amino acids, once incorporated into peptides, help in understanding the enzymatic transformations occurring during lantibiotic formation, which is essential for the development of novel antibiotics and bioactive compounds (Zhang, Ni, & van der Donk, 2005).

Neoglycopeptides Synthesis

Additionally, this compound aids in the synthesis of neoglycopeptides, providing a means for the efficient incorporation of amino acids like N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine into peptides. This approach enables chemoselective glycosylation at aminooxy side chains, significantly expanding the repertoire of synthetic strategies for neoglycopeptide production. Such peptides have potential applications in studying carbohydrate-protein interactions and developing glycopeptide-based therapeutics (Carrasco, Brown, Serafimova, & Silva, 2003).

Safety and Hazards

Fmoc-L-beta-homomethionine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion, it is advised not to induce vomiting and to seek immediate medical attention .

Mechanism of Action

Target of Action

Fmoc-beta-Homet-OH, also known as Fmoc-|A-HoMet-OH or Fmoc-L-beta-homomethionine, is a derivative of methionine

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in Fmoc-beta-Homet-OH plays a crucial role in peptide synthesis . It acts as a protective group for the amino group during peptide bond formation. The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing the amino group to participate in peptide bond formation . This process is essential for the synthesis of peptides of significant size and complexity .

Biochemical Pathways

The Fmoc group’s removal is a critical step in solid-phase peptide synthesis, a common method for producing peptides .

Pharmacokinetics

The fmoc group’s removal is known to be facilitated by acidic hydrogenation . This process yields an ammonium salt, preventing adverse nucleophilic reactions with electrophiles .

Result of Action

The molecular and cellular effects of Fmoc-beta-Homet-OH’s action primarily involve the synthesis of peptides. The removal of the Fmoc group allows the amino group to participate in peptide bond formation, facilitating the synthesis of complex peptides . This process is crucial for various biological functions, as peptides play key roles in cellular signaling, immune responses, and enzymatic reactions.

Action Environment

Factors such as ph can significantly impact the removal of the fmoc group . Acidic conditions facilitate the removal of the Fmoc group, enabling the amino group to participate in peptide bond formation . Therefore, the pH of the environment could potentially influence the efficacy and stability of Fmoc-beta-Homet-OH.

properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWOGXWKXWWADY-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.